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Compound of Interest

Compound Name: VD2173

Cat. No.: B15574033 Get Quote

Note on Terminology: The identifier "VD2173" does not correspond to a publicly documented

compound in cancer research. However, it is strongly associated with the clinical trial

NCT01902173, which investigates the pan-Akt inhibitor uprosertib (GSK2141795). Therefore,

these application notes and protocols are based on the extensive research available for

uprosertib.

Introduction
Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective ATP-

competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and

Akt3).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation,

survival, and metabolism, and its dysregulation is a frequent event in a wide range of human

cancers.[1][3] By targeting the central node of this pathway, uprosertib has demonstrated

significant anti-neoplastic activity in preclinical models and has been evaluated in numerous

clinical trials for various solid tumors.[4][5] These notes provide an overview of the applications

of uprosertib in cancer research, including its mechanism of action, quantitative data from

preclinical and clinical studies, and detailed protocols for key experiments.

Mechanism of Action
Uprosertib exerts its anti-cancer effects by binding to the ATP-binding pocket of Akt kinases,

preventing their phosphorylation and subsequent activation.[5] This inhibition blocks the

downstream signaling cascade, leading to a variety of cellular responses that are beneficial for

cancer therapy, including:
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Induction of Apoptosis: Inhibition of Akt leads to the de-repression of pro-apoptotic proteins

such as BAD and the activation of caspases (e.g., Caspase-9), ultimately triggering

programmed cell death.[3][6]

Cell Cycle Arrest: Uprosertib can induce cell cycle arrest, often in the G1 phase, by

preventing the Akt-mediated phosphorylation and inactivation of cell cycle inhibitors like p21

and p27.[3]

Inhibition of Proliferation and Survival: By blocking the PI3K/Akt/mTOR pathway, uprosertib

disrupts the signals that promote uncontrolled cell growth and survival.[4]

Data Presentation
Table 1: In Vitro Inhibitory Activity of Uprosertib

Target IC₅₀ (nM)

Akt1 180[2][6]

Akt2 328[2][6]

Akt3 38[2][6]

Table 2: Preclinical In Vivo Efficacy of Uprosertib
Cancer Model Dosing Tumor Growth Inhibition

BT474 Breast Cancer

Xenograft
100 mg/kg, p.o. 61%[6]

SKOV3 Ovarian Cancer

Xenograft
30 mg/kg, p.o. 61%[6]

Table 3: Selected Clinical Trial Data for Uprosertib
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Trial Identifier Cancer Type
Combination
Agents

Key Findings

NCT01902173
BRAF-mutant

Cancers

Dabrafenib,

Trametinib

Phase I/II trial to

assess safety and

efficacy.[7][8]

Phase II Study

Metastatic Triple

Negative Breast

Cancer

Trametinib

Limited efficacy with

trametinib

monotherapy; addition

of uprosertib showed

a numerically greater

objective response

rate but no difference

in progression-free

survival.[9]

Phase II Study
Recurrent Cervical

Cancer
Trametinib

The combination was

feasible but required

dose modifications

due to adverse

events; minimal anti-

cancer activity was

observed.[10]

Phase II Study
RAS-mutated Acute

Myeloid Leukemia
Trametinib

The combination did

not show clinical

activity in this patient

population.[11]

Phase I Study Solid Tumors Trametinib

The combination was

not well-tolerated, with

diarrhea and rash

being common dose-

limiting toxicities.[12]

[13]
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Cell Proliferation Assay
Objective: To determine the effect of uprosertib on the proliferation of cancer cell lines.

Methodology:

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well

and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Drug Treatment: Prepare a serial dilution of uprosertib in culture medium. The final

concentrations should typically range from 0.01 to 30 µM. Add the diluted uprosertib or a

DMSO vehicle control to the respective wells.

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an

MTT assay according to the manufacturer's instructions.

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the

percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀

value using non-linear regression analysis.

Western Blot Analysis for Akt Pathway Inhibition
Objective: To assess the effect of uprosertib on the phosphorylation of Akt and its downstream

targets.

Methodology:

Cell Lysis: Plate cancer cells and treat with varying concentrations of uprosertib for a

specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-

polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate the membrane with primary antibodies against phospho-Akt

(Ser473), total Akt, phospho-GSK3β, and a loading control (e.g., β-actin or GAPDH)

overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary

antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of uprosertib in a preclinical animal model.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in

Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach

a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Drug Administration: Administer uprosertib or a vehicle control orally (p.o.) at the desired

dose and schedule (e.g., once daily).

Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point),

euthanize the mice and excise the tumors for further analysis (e.g., weighing,

immunohistochemistry).

Data Analysis: Calculate tumor growth inhibition by comparing the mean tumor volume of the

treated group to the control group.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
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Caption: A typical experimental workflow for the evaluation of Uprosertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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